![molecular formula C18H36N2O4 B3097337 Boc-ala(beta-cyclobutyl)-OH dipa CAS No. 1309668-80-1](/img/structure/B3097337.png)
Boc-ala(beta-cyclobutyl)-OH dipa
Overview
Description
Boc-ala(beta-cyclobutyl)-OH dipa is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a derivative of the amino acid alanine and is commonly used in peptide synthesis. In
Scientific Research Applications
Synthesis and Biological Potential
- The synthesis of cyclooctapeptides, like Psammosilenin A, involves the coupling of tetrapeptide units including Boc-protected amino acids, showcasing the role of these compounds in constructing complex peptide structures. These synthesized peptides have been found to possess potent cytotoxic activities against various cell lines, demonstrating their potential in medicinal chemistry (Dahiya, 2008).
Conformational Analysis
- Research on β-lactam-containing ferrocene peptides, incorporating Boc-Ala, highlights the utility of Boc-protected amino acids in studying the conformational behaviors of hybrid peptides. These studies aid in understanding the structural requirements for stabilizing specific peptide conformations, which is crucial for designing bioactive compounds (Kovač et al., 2009).
Peptide Modification and Functionalization
- The preparation of derivatives like Boc-Cys(S-Pyr)-OH demonstrates the significance of Boc-protected amino acids in facilitating orthogonal coupling reactions. These methodologies are foundational for synthesizing peptides with precise structural and functional attributes, essential for biological research and drug development (Huang & Carey, 2009).
Mass Spectrometry and Structural Elucidation
- Differentiation of Boc-protected α,β- and β,α-peptides through electrospray tandem mass spectrometry (ESI-MS/MS) showcases the application of Boc-protected amino acids in analytical chemistry. This technique allows for the precise characterization of peptides, an essential step in the development of peptide-based therapeutics (Reddy et al., 2005).
Peptide Hairpin Design
- The design and synthesis of peptide hairpins containing Boc-protected amino acids reveal the importance of these components in studying peptide folding and stability. Such research contributes to the understanding of protein folding mechanisms and the design of peptide-based materials (Rai, Raghothama, & Balaram, 2006).
properties
IUPAC Name |
(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C6H15N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8;1-5(2)7-6(3)4/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);5-7H,1-4H3/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIYTTOTYXWUAO-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(C)C.CC(C)(C)OC(=O)N[C@@H](CC1CCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ala(beta-cyclobutyl)-OH dipa |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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